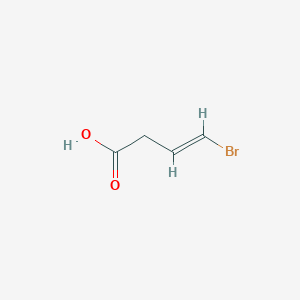
(3E)-4-bromobut-3-enoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-4-bromobut-3-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a butenoic acid structure The “3E” notation indicates the geometric configuration of the double bond, with the substituents on opposite sides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-bromobut-3-enoic acid typically involves the bromination of butenoic acid derivatives. One common method is the addition of bromine to but-3-enoic acid under controlled conditions to ensure the formation of the desired (3E) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature carefully regulated to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (3E)-4-bromobut-3-enoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
化学反応の分析
Types of Reactions
(3E)-4-bromobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bromobutenoic acids.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium azide or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces saturated bromobutenoic acids. Substitution reactions result in a variety of functionalized derivatives.
科学的研究の応用
(3E)-4-bromobut-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme functions and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism by which (3E)-4-bromobut-3-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
(3Z)-4-bromobut-3-enoic acid: The geometric isomer with substituents on the same side of the double bond.
4-chlorobut-3-enoic acid: A similar compound with a chlorine atom instead of bromine.
But-3-enoic acid: The parent compound without the halogen substituent.
Uniqueness
(3E)-4-bromobut-3-enoic acid is unique due to its specific geometric configuration and the presence of a bromine atom, which imparts distinct chemical properties. These features make it valuable for specific applications where reactivity and selectivity are crucial.
特性
分子式 |
C4H5BrO2 |
|---|---|
分子量 |
164.99 g/mol |
IUPAC名 |
(E)-4-bromobut-3-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1,3H,2H2,(H,6,7)/b3-1+ |
InChIキー |
DZBFGWQDTFSLBD-HNQUOIGGSA-N |
異性体SMILES |
C(/C=C/Br)C(=O)O |
正規SMILES |
C(C=CBr)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


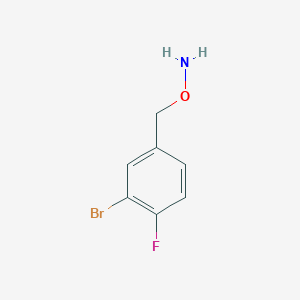
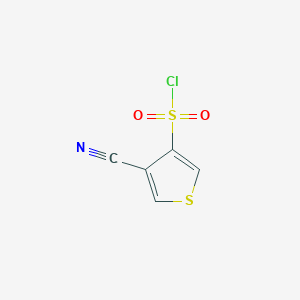
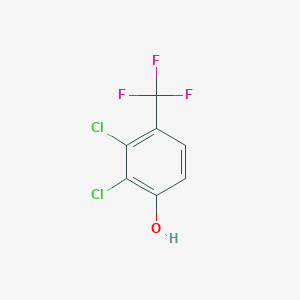
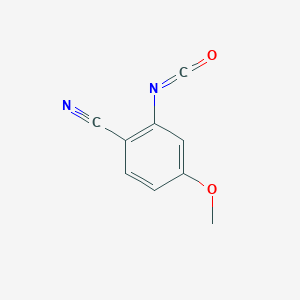

![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
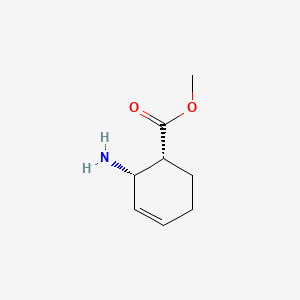
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)

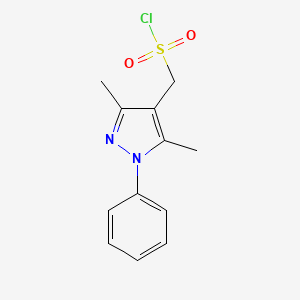
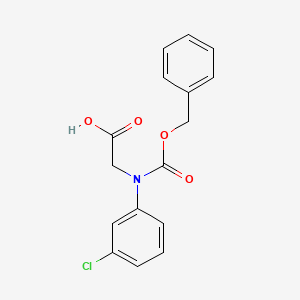
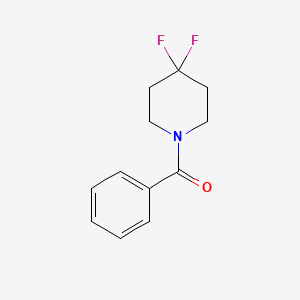
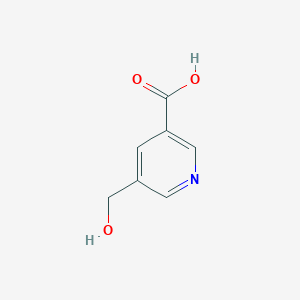
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
